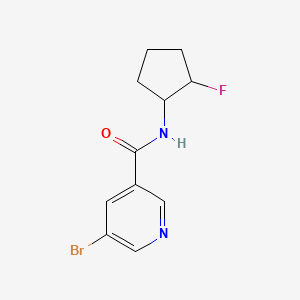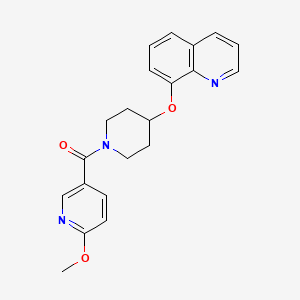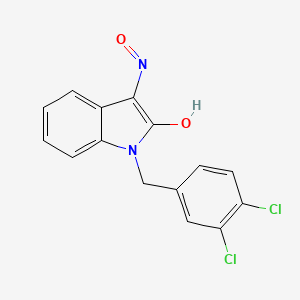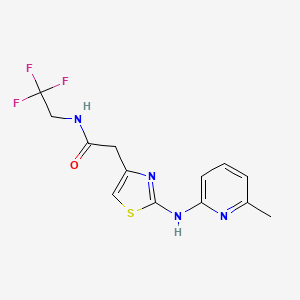
5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide is a chemical compound that belongs to the pyridine family. It is a potent and selective inhibitor of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which play a vital role in regulating pain, mood, appetite, and other physiological processes. The inhibition of FAAH leads to increased levels of endocannabinoids, which can have therapeutic effects.
Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis and Characterization : The compound 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide is likely involved in the synthesis and characterization processes of various organic compounds. For example, a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was synthesized from 5-bromoindazole-3-carboxylic acid methylester, and its structure was confirmed by spectroscopic methods and X-ray diffraction studies (Anuradha et al., 2014). This implies that similar methodologies could be applicable for the synthesis and structural elucidation of 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide.
Regioselective Synthesis : The synthesis of pyridine derivatives often involves regioselective reactions. For instance, substrate-controlled regioselective bromination techniques have been developed to yield specific brominated species, which are crucial intermediates in the synthesis of various compounds, including those related to 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide (Gao et al., 2018). Such techniques could potentially be adapted for the synthesis of 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide, focusing on the regioselective introduction of the bromo group at the desired position on the pyridine ring.
Biological and Medicinal Chemistry Applications
While the specific applications of 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide in biological and medicinal chemistry were not directly found, related compounds exhibit a range of biological activities, suggesting potential areas of research:
Antiviral Activity : Pyrimidine derivatives, including those with bromo substitutions, have been investigated for their antiviral properties. For instance, novel pyrimidine thioglycosides were synthesized and evaluated for their antiviral activity against SARS-CoV-2 and Avian Influenza H5N1 viruses, demonstrating the potential of brominated pyrimidine compounds in antiviral drug development (Abu-Zaied et al., 2021). This suggests that 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide could be explored for similar applications.
Kinase Inhibition : Brominated pyridines are also explored for their potential as kinase inhibitors, which are important in cancer therapy. The synthesis of 2,4-disubstituted-5-fluoropyrimidines, resembling the structural motif of 5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide, was aimed at discovering kinase inhibitors, highlighting the relevance of such compounds in medicinal chemistry (Wada et al., 2012).
Propiedades
IUPAC Name |
5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c12-8-4-7(5-14-6-8)11(16)15-10-3-1-2-9(10)13/h4-6,9-10H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLMFUSYRWTYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-fluorocyclopentyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616126.png)



![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2616132.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2616135.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide](/img/structure/B2616139.png)
![Ethyl 5-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2616140.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2616141.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2616143.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2616147.png)
![8-(2,6-Dimethylmorpholin-4-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2616149.png)